2-Amino-4-thiazoleacetic acid
CAS No.: 29676-71-9
Cat. No.: VC21346041
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 29676-71-9 |
---|---|
Molecular Formula | C5H6N2O2S |
Molecular Weight | 158.18 g/mol |
IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetic acid |
Standard InChI | InChI=1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) |
Standard InChI Key | DYCLHZPOADTVKK-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N)CC(=O)O |
Canonical SMILES | C1=C(N=C(S1)N)CC(=O)O |
Melting Point | 266 °F (Decomposes) (NTP, 1992) |
Physical and Chemical Properties
2-Amino-4-thiazoleacetic acid (CAS: 29676-71-9) is a heterocyclic compound featuring a thiazole ring with an amino group at position 2 and an acetic acid moiety at position 4. Its structural formula is represented as C₅H₆N₂O₂S, containing a five-membered ring with nitrogen and sulfur atoms .
The physical and chemical characteristics of this compound are essential for understanding its behavior in various applications. The compound exists as a solid at room temperature with specific physical properties detailed in Table 1.
Table 1: Physical and Chemical Properties of 2-Amino-4-thiazoleacetic acid
Property | Value |
---|---|
CAS Number | 29676-71-9 |
Molecular Formula | C₅H₆N₂O₂S |
Molecular Weight | 158.178 g/mol |
Density | 1.6±0.1 g/cm³ |
Boiling Point | 399.0±17.0 °C at 760 mmHg |
Melting Point | 130 °C (decomposition) |
Flash Point | 195.1±20.9 °C |
Appearance | Solid |
Hazard Symbol | GHS07 (Warning) |
The compound exhibits moderate water solubility due to its polar functional groups (amino and carboxylic acid). The presence of both basic (amino) and acidic (carboxylic acid) groups contributes to its amphoteric character, allowing it to form salts with both acids and bases .
Structural Features and Chemical Reactivity
The chemical structure of 2-Amino-4-thiazoleacetic acid contains several reactive functional groups that define its chemical behavior. The compound is characterized by a 2-amino-thiazole ring, which provides aromatic character, and an acetic acid side chain at position 4.
The acetic acid moiety at position 4 provides additional reaction possibilities through the carboxylic acid functional group. This group can undergo esterification, amidation, and salt formation, which are essential processes for its incorporation into larger molecular structures, particularly in pharmaceutical applications .
The thiazole ring itself contains a sulfur atom and a nitrogen atom in a five-membered ring, contributing to the compound's heterocyclic nature. This structural arrangement influences its biological activity and chemical behavior, particularly in drug development contexts.
Synthesis and Preparation Methods
The synthesis of 2-Amino-4-thiazoleacetic acid typically involves multiple chemical steps, starting with appropriate precursors. One common approach involves the use of 4-chloro-acetoacetyl chloride and thiourea as key reagents.
In a typical preparation process, the free ethyl aminothiazolylacetate is prepared by neutralizing its hydrochloride or hydrobromide salt. This intermediate is subsequently converted to 2-Amino-4-thiazoleacetic acid through hydrolysis . This synthetic pathway allows for the efficient production of the compound for various applications.
Alternative synthetic routes may involve different starting materials and reaction conditions, depending on the specific requirements and available resources. The preparation process must be carefully controlled to ensure high purity and yield, particularly when the compound is intended for pharmaceutical applications.
The hydrochloride salt form (2-Amino-4-thiazoleacetic acid hydrochloride) is also commercially available and has its own distinct properties, including a different melting point of approximately 152°C (decomposition) . This salt form may be preferred in certain applications due to its solubility characteristics or stability profile.
Applications in Pharmaceutical Industry
2-Amino-4-thiazoleacetic acid serves as an important building block in the synthesis of various pharmaceutical products. Its primary application is in the production of antibiotics, particularly cephalosporins.
The compound is specifically utilized in the manufacture of Cefotiam, where it is incorporated as an amide. Cefotiam is a second-generation cephalosporin antibiotic with broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria .
In the pharmaceutical context, 2-Amino-4-thiazoleacetic acid can also be a potential degradation impurity in products containing the cephalosporin structure. This is because it can be regenerated through hydrolysis of the amide bond in these compounds. Understanding this degradation pathway is crucial for establishing appropriate shelf-life and storage conditions for related pharmaceutical products .
The heterocyclic nature of 2-Amino-4-thiazoleacetic acid, particularly the thiazole ring with an amino substituent, contributes to its pharmaceutical relevance. Thiazole-containing compounds often exhibit interesting biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making them valuable scaffolds in drug discovery.
Compound | Concentration (μg/plate) | Strain | S9 Activation |
---|---|---|---|
Sodium azide | 1.5 | S. typhimurium TA 1535, TA 100 | without |
9-Aminoacridine | 100 | S. typhimurium TA 1537 | without |
2-Nitrofluorene | 10 | S. typhimurium TA 98 | without |
Mitomycin C | 0.5 | S. typhimurium TA 102 | without |
4-Nitroquinoline | 50 | E. coli WP2pKM101 | without |
2-Aminoantracene | 10 | S. typhimurium TA 1537, TA 98, TA 102, E. coli WP2pKM101 | with |
Cyclophosphamide | 100 | S. typhimurium TA 1535, TA 100 | with |
Structural Analogs and Comparative Analysis
To better understand the mutagenic potential of 2-Amino-4-thiazoleacetic acid, researchers have conducted comparative analyses with structurally related compounds. These analogs include aminothiazole (CAS 96-50-4), 2-amino-4-methylthiazole (CAS 1603-91-4), 2-amino-5-methylthiazole (CAS 7305-71-7), and 3-methylisothiazole-5-amine (CAS 24340-76-9) .
2-Amino-5-methylthiazole
These comparative analyses help establish a structure-activity relationship for the mutagenicity of aminothiazole derivatives. The results suggest that the position and nature of substituents on the thiazole ring can significantly influence the mutagenic potential of these compounds.
Hydrochloride Salt Form
The hydrochloride salt of 2-Amino-4-thiazoleacetic acid (CAS: 66659-20-9) has distinct properties from the free acid form. This salt has a molecular formula of C₅H₇ClN₂O₂S and a higher molecular weight of 194.633 g/mol due to the addition of HCl .
The hydrochloride salt typically exhibits enhanced water solubility compared to the free acid form, which can be advantageous for certain applications. It has a melting point of approximately 152°C (decomposition), which differs from the free acid's melting point of 130°C .
This salt form is commercially available and may be preferred in specific contexts due to its solubility profile or stability characteristics. It serves as an intermediate in some synthetic pathways, where it can be neutralized to obtain the free ethyl aminothiazolylacetate .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume